Diazotized isa
CAS No.: 68639-24-7
Cat. No.: VC1623228
Molecular Formula: C6H4ClIN2O3S
Molecular Weight: 344.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68639-24-7 |
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Molecular Formula | C6H4ClIN2O3S |
Molecular Weight | 344.53 g/mol |
IUPAC Name | 2-(125I)iodanyl-4-sulfobenzenediazonium;chloride |
Standard InChI | InChI=1S/C6H3IN2O3S.ClH/c7-5-3-4(13(10,11)12)1-2-6(5)9-8;/h1-3H;1H/i7-2; |
Standard InChI Key | MJWWKFRTJHTHSL-LRNHGSKFSA-N |
Isomeric SMILES | C1=CC(=C(C=C1S(=O)(=O)O)[125I])[N+]#N.[Cl-] |
SMILES | C1=CC(=C(C=C1S(=O)(=O)O)I)[N+]#N.[Cl-] |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)I)[N+]#N.[Cl-] |
Introduction
Reaction Mechanisms and Chemistry
Diazotization Process
Diazotization is a fundamental chemical process that involves the conversion of primary aromatic amines into diazonium salts using nitrous acid in the presence of another acid. This process, first reported by Peter Griess in 1858, has been widely utilized in organic synthesis . In a typical diazotization reaction, nitrous acid generates a nitrosonium ion that reacts with the aromatic amine to form a diazonium salt.
The mechanism proceeds through several key steps, beginning with the generation of the nitrosonium ion:
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Formation of nitrosonium ion from nitrous acid and another acid
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Reaction of the nitrosonium ion with the aromatic amine
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Formation of N-nitrosamine intermediate
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Conversion to diazohydroxide through protonation and deprotonation
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Final formation of the aryl diazonium ion through removal of water
Diazo-Transfer Mechanism with Imidazole-1-Sulfonyl Azide
Imidazole-1-sulfonyl azide functions as a diazo-transfer reagent by transferring a diazo group to primary amines, resulting in the formation of azides. The reaction mechanism involves nucleophilic attack by the amine on the sulfonyl azide group, followed by rearrangement and elimination steps to yield the desired azide product .
What distinguishes imidazole-1-sulfonyl azide from other diazo-transfer reagents is its efficiency in both aqueous and organic solvent systems, making it versatile for various applications. Additionally, unlike traditional diazo-transfer reactions that often require copper catalysis, imidazole-1-sulfonyl azide can effectively facilitate diazo-transfer under copper-free conditions in certain solvent systems, such as DMSO .
Synthetic Methods and Preparation
Synthesis of Imidazole-1-Sulfonyl Azide and Its Salts
Imidazole-1-sulfonyl azide can be prepared through a one-pot reaction using relatively inexpensive starting materials. The synthesis typically involves the reaction of imidazole with sulfonyl chloride followed by azidation. The resulting compound is often converted to its corresponding salt (hydrochloride or hydrogen sulfate) to enhance stability and safety .
An updated synthesis procedure for the hydrogen sulfate salt avoids the isolation or concentration of the parent compound or hydrochloride salt, which helps mitigate potential stability and detonation risks. This improved method facilitates the large-scale production of imidazole-1-sulfonyl azide hydrogen sulfate, making it the reagent of choice for diazo-transfer reactions .
Solid-Phase Diazo-Transfer Protocol
A general procedure for solid-phase diazo-transfer using imidazole-1-sulfonyl azide hydrochloride involves:
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Treatment of amine-functionalized resin with imidazole-1-sulfonyl azide hydrochloride (3-7 equivalents)
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Addition of a base such as potassium carbonate (4.5 equivalents) or DIPEA (6-14 equivalents)
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Reaction in an appropriate solvent (methanol, acetonitrile, DMF, DMSO for polystyrene-based resins; water for PEG-based resins)
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Gentle stirring for 2 hours at 25°C
The conversion efficiency can be determined through ninhydrin quantification analysis, and the formation of azides can be confirmed by infrared spectroscopy, showing characteristic N=N=N stretching around 2090 cm⁻¹ .
Reaction Conditions and Optimization
Table 1: Diazo-Transfer Reaction Conditions Using Imidazole-1-Sulfonyl Azide Hydrochloride
Entry | ISA·HCl (equiv) | Base (equiv K₂CO₃) | Catalyst (equiv CuSO₄) | Solvent | Conversion (%) for TG S NH₂ resin | Conversion (%) for AMCM resin |
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1 | 3 | 4.5 | - | H₂O | >99 | >99 |
2 | 7 | 4.5 | - | H₂O | 93 | 88 |
3 | 3 | 4.5 | 0.01 | H₂O | 93 | 94 |
The data demonstrates that imidazole-1-sulfonyl azide hydrochloride can achieve near-quantitative conversions under optimized conditions, particularly in water as a solvent with potassium carbonate as the base . Notably, the reaction proceeds efficiently even without copper catalyst, which is advantageous for applications where copper contamination must be avoided.
Applications in Chemical Synthesis
Conversion of Primary Amines to Azides
The primary application of diazotized imidazole-1-sulfonyl azide is the conversion of primary amines to azides. This transformation is particularly valuable in the context of click chemistry, peptide conjugation, and polymer modification . The ability to efficiently convert amines to azides under mild conditions has expanded the toolkit available for bioorthogonal chemistry and material science.
Solid-Support Applications
Imidazole-1-sulfonyl azide has demonstrated significant utility in solid-phase synthesis, particularly for the functionalization of amine-bearing resins. Research has shown successful application across a range of resin types with varying hydrophobicity, including polystyrene-based resins, PEG-polystyrene hybrids, and pure PEG resins . This versatility makes imidazole-1-sulfonyl azide valuable for solid-phase peptide synthesis and combinatorial chemistry.
Applications in Dye Synthesis
Diazotization reactions are fundamental in the synthesis of azo dyes, which represent a significant class of colorants used in various industries. Recent advancements have explored continuous flow methods for the diazotization and coupling reactions involved in azo dye synthesis .
For example, a continuous dynamic tubular reaction system has been developed for the multistep continuous heterogeneous synthesis of C.I. Reactive Red 195, a representative water-soluble azo dye. This approach achieved high throughput (120 L/h) and yield (up to 736 kg/day), with improved product purity and dyeing performance compared to commercial equivalents .
Recent Research Developments
Continuous Flow Chemistry Approaches
Recent research has focused on developing continuous flow methods for diazotization reactions to enhance safety, efficiency, and scalability. The integration of diazotization and coupling reactions in solid-liquid heterogeneous systems represents a significant advancement for the large-scale, multistep continuous flow synthesis of compounds requiring diazotization steps .
For water-soluble azo dyes, where considerable diazonium salt precipitation may occur during diazotization (posing potential safety risks), continuous dynamic tubular reaction systems have been established. These systems allow for controlled reaction conditions and improved product quality .
Theoretical Studies and Molecular Dynamics
Computational approaches have provided insights into the behavior of compounds involved in diazotization processes. Density functional theory (DFT) calculations and ab initio molecular dynamics (AIMD) simulations have revealed that certain diazonium salts spontaneously aggregate into stable clusters due to dispersion forces, leading to precipitation phenomena .
These theoretical studies enhance our understanding of the fundamental processes occurring during diazotization reactions and can guide the development of improved synthetic protocols and safety measures.
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